molecular formula C25H20N2O8 B1225900 4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate

4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate

Cat. No. B1225900
M. Wt: 476.4 g/mol
InChI Key: QALIHEAITYRYDK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [4-[[1-(4-ethoxycarbonylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl]-2-methoxyphenyl] ester is an amidobenzoic acid.

Scientific Research Applications

Antibacterial Activity

One study focused on the synthesis of novel compounds with antibacterial properties. Although the specific chemical was not directly mentioned, similar structures involving methoxyphenyl and pyrazole derivatives were synthesized and tested for their antibacterial efficacy. These compounds, by virtue of their structural similarities, suggest potential antibacterial applications for the compound as well (А. А. Aghekyan et al., 2020).

Anti-Juvenile Hormone Activity

Research into ethyl 4-(2-aryloxyhexyloxy)benzoates, which share a partial structural resemblance with the compound of interest, particularly in the ethoxycarbonyl group, revealed activity in inducing precocious metamorphosis in larvae of the silkworm. This indicates a potential for the compound to have applications in the regulation of insect development and control (Kenjiro Furuta et al., 2006).

Anticancer and HIV Properties

A study on pyrazolines based thiazolidin-4-one derivatives, structurally related to the compound of interest, highlighted their promising properties against cancer and HIV. This suggests a potential research avenue for the compound in the realm of therapeutic applications for these diseases (Pinka Patel et al., 2013).

Liquid Crystalline Properties

Investigations into compounds with Schiff base-ester central linkage and their liquid crystalline properties provide insights into the potential applications of the compound in materials science, particularly in the development of new liquid crystal displays (B.T. Thaker et al., 2012).

properties

Molecular Formula

C25H20N2O8

Molecular Weight

476.4 g/mol

IUPAC Name

[4-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C25H20N2O8/c1-3-33-24(30)16-7-9-17(10-8-16)27-23(29)18(22(28)26-27)13-15-6-11-19(21(14-15)32-2)35-25(31)20-5-4-12-34-20/h4-14H,3H2,1-2H3,(H,26,28)/b18-13-

InChI Key

QALIHEAITYRYDK-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)/C(=O)N2

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)C(=O)N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)C(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 2
Reactant of Route 2
4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 3
Reactant of Route 3
4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 4
4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 5
4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 6
Reactant of Route 6
4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate

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